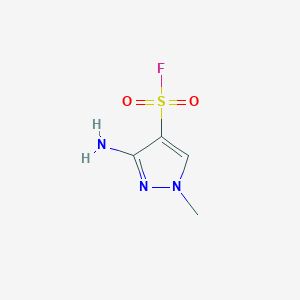

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Description

3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2219375-81-0) is a pyrazole-based compound characterized by a sulfonyl fluoride (-SO₂F) group at the 4-position and an amino (-NH₂) substituent at the 3-position of the pyrazole ring. The methyl group at the 1-position enhances steric stability and modulates electronic properties. Sulfonyl fluorides are notable for their reactivity as electrophiles, particularly in covalent inhibition and chemical biology applications due to their selective interactions with nucleophilic residues (e.g., serine, threonine) in proteins .

Properties

IUPAC Name |

3-amino-1-methylpyrazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZTQJSVBDNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172118-87-3 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride and related pyrazole derivatives:

Key Findings

Electrophilic Reactivity :

- The sulfonyl fluoride group in the target compound exhibits superior electrophilicity compared to sulfanyl () or sulfonyl groups (), enabling covalent bond formation with biological targets.

- In contrast, fipronil’s sulfinyl group (-SO-) balances reactivity and stability for sustained pesticidal activity .

Fipronil’s trifluoromethyl and cyano groups optimize insecticidal potency by targeting invertebrate GABA receptors .

Synthetic Utility :

- The aldehyde substituent in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde facilitates further functionalization, whereas the sulfonyl fluoride in the target compound is typically a terminal functional group in synthesis .

Biological Activity

3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its pyrazole core and a sulfonyl fluoride functional group, which enhances its electrophilic character and reactivity. The compound is particularly noted for its potential in medicinal chemistry, specifically in enzyme inhibition and as a building block for various pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to covalently modify biological targets, particularly through the sulfonyl fluoride moiety. This group can react with nucleophilic sites in proteins, especially serine residues, leading to enzyme inhibition. Notably, this compound has been identified as an inhibitor of the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway in fungi. The inhibition of CYP51 disrupts normal cellular functions, ultimately resulting in cell death.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antifungal Activity : Inhibition of CYP51 makes it a potent antifungal agent by disrupting ergosterol synthesis in fungal cell membranes.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them valuable in treating inflammatory diseases.

- Analgesic Effects : They have also shown potential as analgesics, providing pain relief through various mechanisms.

- Anticancer Properties : Research indicates that pyrazole compounds can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival .

Research Findings and Case Studies

A study focused on the optimization of pyrazole-based inhibitors highlighted the efficacy of compounds similar to this compound in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. The lead compounds demonstrated low nanomolar inhibition of both LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability. Its reactivity due to the sulfonyl fluoride group allows for covalent interactions with biological targets, enhancing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.